2-(3,4-dimethoxyphenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O5 and its molecular weight is 403.439. The purity is usually 95%.
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Scientific Research Applications
Biological Effects of Acetamide Derivatives
Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide. The review highlighted the commercial importance of these chemicals and the significant increase in information regarding their biological effects on humans over the years. This information includes both qualitative and quantitative variations in biological responses among these chemicals, reflecting their material biology and usage (Kennedy, 2001).
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
Yokoyama (2015) provided insights into the acidolysis of non-phenolic β-O-4-type lignin model compounds, demonstrating different mechanisms based on the presence of a γ-hydroxymethyl group. The study confirmed the existence of a hydride transfer mechanism in the acidolysis process, which could be relevant to understanding the reactivity and applications of complex organic compounds in scientific research (Yokoyama, 2015).
Neurotoxicity of Brominated Flame Retardants
Dingemans, van den Berg, and Westerink (2011) reviewed the effects of polybrominated diphenyl ethers (PBDEs) and their hydroxylated derivatives on the developing nervous system. The review highlighted behavioral changes and structural alterations in the brains of exposed animals, with impacts on synaptic plasticity and various neuronal functions. This research could provide a context for evaluating the neurotoxic potential of various chemical compounds, including complex acetamide derivatives (Dingemans, van den Berg, & Westerink, 2011).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-26-14-5-4-13(10-15(14)27-2)11-17(25)20-12-16-21-18(23-19(22-16)28-3)24-6-8-29-9-7-24/h4-5,10H,6-9,11-12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKXZPFJVWCABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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